molecular formula C10H19ClN2O3 B1520665 1-(2-Amino-acetyl)-piperidine-4-carboxylic acid ethyl ester hydrochloride CAS No. 345954-49-6

1-(2-Amino-acetyl)-piperidine-4-carboxylic acid ethyl ester hydrochloride

Cat. No. B1520665
M. Wt: 250.72 g/mol
InChI Key: JEXYZSDMNGNVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of amino acids, which are the building blocks of proteins. It contains an amino group (-NH2), an acetyl group (CH3CO-), a piperidine ring (a six-membered ring with one nitrogen atom), and a carboxylic acid ethyl ester group (-COOC2H5). The hydrochloride indicates that it is a salt of hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidine ring, an acetyl group attached to one of the nitrogen’s hydrogens, and a carboxylic acid ethyl ester group attached to a carbon on the piperidine ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds involving acyl chlorides and amines undergo nucleophilic addition / elimination reactions .

Scientific Research Applications

Asymmetric Synthesis and Derivative Applications

Piperidine derivatives have been synthesized through various methods, including the Claisen rearrangement of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters prepared from serine, which provides access to optically pure piperidines with substituents alpha to nitrogen. These derivatives serve as versatile intermediates for creating a broad range of amines containing substituted piperidine units, showcasing their utility in asymmetric synthesis and further elaboration (Acharya & Clive, 2010).

Anticancer Activity of Piperidine Derivatives

Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. The study highlighted specific derivatives with strong anticancer activities, demonstrating the potential of piperidine derivatives in medicinal chemistry for therapeutic applications (Rehman et al., 2018).

Synthesis of Piperidine-2-carboxylic Acid Derivatives

The novel synthesis of 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its ethyl ester showcases the exploration of piperidine derivatives in organic synthesis. The study addressed unusual side reactions and optimized conditions to afford pure derivatives, emphasizing the importance of piperidine compounds in synthetic chemistry (Bolós et al., 1994).

Large-Scale Chiral Synthesis

Protected 2-substituted-4-oxo-piperidine derivatives have been synthesized on a large scale, highlighting the methods for preparing chiral piperidine derivatives. This research contributes to the field of chiral synthesis, providing pathways for producing complex piperidine structures with potential applications in drug discovery and development (Lau et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds with care and to follow safety protocols .

properties

IUPAC Name

ethyl 1-(2-aminoacetyl)piperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3.ClH/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11;/h8H,2-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXYZSDMNGNVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661324
Record name Ethyl 1-glycylpiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-acetyl)-piperidine-4-carboxylic acid ethyl ester hydrochloride

CAS RN

345954-49-6
Record name Ethyl 1-glycylpiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Amino-acetyl)-piperidine-4-carboxylic acid ethyl ester hydrochloride

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